molecular formula C11H11NO B156204 8-Methoxy-3-methylquinoline CAS No. 112955-06-3

8-Methoxy-3-methylquinoline

Cat. No. B156204
M. Wt: 173.21 g/mol
InChI Key: HKEAUNIJRGMLRM-UHFFFAOYSA-N
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Patent
US06617336B1

Procedure details

94 ml of concentrated sulfuric acid and 70 ml of water are placed in a 1 l triple-necked flask equipped with a mechanical stirrer. The mixture is cooled to 0° C. with an ice bath and the dropwise addition is carried out of 45 g (366 mmol) of ortho-anisidine, followed by 0.54 g of sodium iodide. The mixture is then heated with an oil bath to 115° C. and 50 ml (604 mmol) of methacrolein are added using a syringe driver at the rate of 25 ml/h. Heating is continued for 1 h after the addition. The mixture is cooled to ambient temperature and then thrown onto a mixture of ice and of sodium carbonate. Extraction is carried out with dichloromethane. The organic phases are combined, dried over magnesium sulfate, filtered and evaporated under vacuum. The residue is purified by silica gel chromatography (eluent: dichloromethane/methanol 98/2) to provide 18.7 g of 3-methyl-8-methoxyquinoline. (Yield: 29.5%)
Quantity
94 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.54 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][O:7][C:8]1[C:9]([NH2:14])=[CH:10][CH:11]=[CH:12][CH:13]=1.O=[CH:16][C:17](=[CH2:19])[CH3:18].C(=O)([O-])[O-].[Na+].[Na+]>[I-].[Na+].O>[CH3:19][C:17]1[CH:16]=[N:14][C:9]2[C:10]([CH:18]=1)=[CH:11][CH:12]=[CH:13][C:8]=2[O:7][CH3:6] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
94 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O=CC(C)=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0.54 g
Type
catalyst
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated with an oil bath to 115° C.
TEMPERATURE
Type
TEMPERATURE
Details
Heating
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
Extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography (eluent: dichloromethane/methanol 98/2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=NC2=C(C=CC=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: PERCENTYIELD 29.5%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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